Methyl 5-bromo-2-chloro-3-methylbenzoate
Overview
Description
Methyl 5-bromo-2-chloro-3-methylbenzoate (MBCM) is an organic compound with a wide range of applications in the scientific research field. It is a derivative of benzoic acid, which is widely used in many areas of research, such as drug development, medicinal chemistry, and biochemistry. MBCM is an important intermediate in the synthesis of many compounds and its properties make it a valuable tool in the laboratory. In
Scientific Research Applications
Application 1: Inhibitor of α-glucosidase and α-amylase
- Summary of the Application : Methyl 5-bromo-2-chloro-3-methylbenzoate is used in the synthesis of 5-methyl- and 5-bromo/chloro substituted 2-hydroxy-3-nitrochalcones, which have been studied for their inhibitory effect against α-glucosidase and α-amylase activities . These enzymes are targeted for their role in carbohydrate metabolism, making them potential targets for anti-diabetic drugs.
- Methods of Application : The compounds were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques. They were then evaluated through enzymatic assays in vitro .
- Results or Outcomes : Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose. Some derivatives also showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .
Application 2: Intermediate in the Synthesis of SGLT2 Inhibitors
- Summary of the Application : Methyl 5-bromo-2-chloro-3-methylbenzoate is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANDWUFYMCSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloro-3-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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